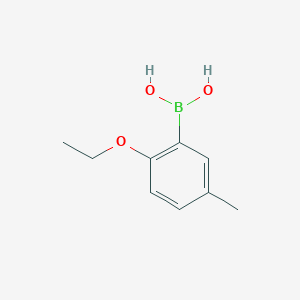

2-Ethoxy-5-methylphenylboronic acid

Beschreibung

Molecular Formula: C₉H₁₃BO₃ Molecular Weight: 180.01 g/mol CAS Number: 123291-97-4 Structure: Features an ethoxy (-OCH₂CH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the phenyl ring, attached to a boronic acid (-B(OH)₂) moiety. Applications: Used in biochemical research, particularly in oncology for studying tumor suppression and apoptosis pathways .

Eigenschaften

IUPAC Name |

(2-ethoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGGTPGSWHNQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404914 | |

| Record name | 2-Ethoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123291-97-4 | |

| Record name | 2-Ethoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing arylboronic acids. For this compound, the protocol typically involves coupling a halogenated precursor (e.g., 2-ethoxy-5-methylbromobenzene) with a boronic acid or ester under palladium catalysis.

Key Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

-

Base : Na₂CO₃ or Cs₂CO₃ (2 equiv).

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

-

Temperature : 80–100°C under reflux.

-

Time : 12–24 hours.

A representative reaction is:

Yield Optimization :

-

Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields (75–85%).

-

Ligand selection (e.g., SPhos or XPhos) enhances catalyst turnover, particularly for sterically hindered substrates.

Direct Boronation via Grignard Reagents

This method involves generating a phenylmagnesium bromide intermediate, which is subsequently treated with a borate ester (e.g., trimethyl borate) to form the boronic acid.

Steps :

-

Grignard Formation :

-

Boronation :

Challenges :

-

Sensitivity to moisture and oxygen necessitates anhydrous conditions.

-

Byproducts like boroxines may form, requiring purification via recrystallization.

Halogenation Followed by Miyaura Borylation

This two-step approach involves introducing a halogen atom at the target position followed by Miyaura borylation.

Step 1: Halogenation

Electrophilic bromination or iodination of 2-ethoxy-5-methylbenzene using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

Step 2: Miyaura Borylation

The boronic ester is then hydrolyzed to the free boronic acid using HCl or acetic acid.

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. The following strategies are employed:

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer, reduced reaction times, and higher yields (up to 90%).

-

Catalyst Recycling : Immobilized palladium catalysts on silica or carbon supports reduce metal leakage.

Solvent Selection and Recovery

-

Preferred Solvents : Ethanol-water mixtures (low toxicity, easy recovery).

-

Distillation Systems : Enable solvent reuse, lowering production costs.

Purification Techniques

-

Crystallization : Ethanol/water gradients yield >99% purity.

-

Chromatography : Reserved for high-purity pharmaceutical grades.

Reaction Optimization and Parameters

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate coupling |

| Catalyst Loading | 1–5 mol% Pd | Excess Pd increases side products |

| Base Strength | pKa 10–12 (e.g., Cs₂CO₃) | Facilitates transmetalation |

| Solvent Polarity | Medium (THF, dioxane) | Balances solubility and reactivity |

Case Study :

A 2023 study demonstrated that replacing Na₂CO₃ with Cs₂CO₃ increased yields from 70% to 88% due to enhanced boronate activation.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.42 (t, 3H, -OCH₂CH₃), δ 2.34 (s, 3H, -CH₃), δ 6.8–7.1 (m, 3H, aromatic).

-

-

¹³C NMR : Confirms ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents.

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase.

-

Retention Time : 8.2 min (98% purity threshold).

Mass Spectrometry

-

ESI-MS : [M+H]⁺ at m/z 195.1.

Comparison with Related Boronic Acids

| Compound | Reactivity | Stability | Synthetic Utility |

|---|---|---|---|

| 2-Methoxy-5-methylphenylboronic acid | Moderate | High | Limited to electron-rich systems |

| 2-Ethoxy-5-fluorophenylboronic acid | High | Low | Sensitive to hydrolysis |

| This compound | Balanced | High | Broad applicability |

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Bases: Like potassium carbonate or sodium hydroxide for substitution reactions

Major Products Formed

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Ethoxy-5-methylphenylboronic acid plays a significant role in organic synthesis, primarily in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.

Table 1: Key Properties for Cross-Coupling Reactions

| Property | Value |

|---|---|

| Log P (octanol-water) | 0.33 |

| Solubility | 2.41 mg/ml |

| Bioavailability Score | 0.55 |

| Synthetic Accessibility | 1.67 |

These properties indicate that the compound is suitable for use in various solvent systems and can be effectively utilized in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, boronic acids are known for their ability to interact with biomolecules, making them valuable in drug discovery and development. This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes.

Case Study: Inhibition of Proteasomes

A study demonstrated that derivatives of boronic acids, including this compound, showed promising results as proteasome inhibitors, which are critical in cancer therapy. The compound's structure allows it to bind effectively to the active sites of proteasomes, thereby inhibiting their function and leading to cancer cell apoptosis .

Environmental and Safety Considerations

When handling this compound, it is essential to consider safety protocols due to its irritant properties:

Table 2: Safety Data

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Proper laboratory practices should be followed to minimize exposure and ensure safety during experiments .

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-methylphenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid moiety can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties

Key Research Findings

Steric vs. Electronic Effects :

- The ethoxy group in This compound introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings compared to smaller substituents like methoxy (-OCH₃) .

- Electron-withdrawing groups (e.g., -F, -Cl) in analogs enhance electrophilicity, improving cross-coupling efficiency .

Solubility and Functionalization :

- Carboxylic acid-containing analogs (e.g., ) exhibit higher aqueous solubility, making them suitable for biological applications.

- Bulky substituents (e.g., ethoxyethoxy in ) limit solubility in polar solvents but improve stability in organic media.

Pharmaceutical Relevance :

- Trifluoromethyl-substituted analogs (e.g., ) are prioritized in drug discovery for their metabolic stability and bioavailability .

Biologische Aktivität

Overview

2-Ethoxy-5-methylphenylboronic acid (CAS Number: 123291-97-4) is a boronic acid derivative characterized by its ethoxy, methyl, and phenyl functional groups. This compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various organic molecules. Its unique structure allows it to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Target of Action

Boronic acids, including this compound, are known to interact with various biological targets such as enzymes and receptors. They typically form reversible covalent bonds with these targets, which can lead to modulation of enzymatic activity and cellular processes.

Mode of Action

The mode of action involves the binding of the boronic acid moiety to specific amino acid residues in proteins, particularly serine and threonine. This interaction can inhibit or activate enzyme functions, thereby influencing cellular signaling pathways and metabolic processes.

Biochemical Pathways

Boronic acids are widely utilized in biochemical applications due to their ability to form complexes with diols and other nucleophiles. This property is particularly useful in the synthesis of complex organic molecules and in drug design. The Suzuki-Miyaura coupling reaction is one of the primary pathways where this compound is employed, facilitating the formation of biaryls and other derivatives.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its molecular weight (180.01 g/mol) and solubility characteristics. These factors affect its bioavailability and distribution within biological systems.

Cellular Effects

Research indicates that this compound can modulate various cellular functions. For instance, it has been shown to influence gene expression and cellular metabolism by inhibiting proteasome activity. This inhibition leads to the accumulation of ubiquitinated proteins, which can alter gene expression profiles within cells.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in metabolic pathways. For example, it has been tested against proteasomes and other enzymes critical for cellular function, showing potential therapeutic applications in cancer treatment .

- Cell Viability Assays : In assays conducted on HEK293 cells, the compound did not exhibit cytotoxic effects at tested concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Applications in Scientific Research

This compound has diverse applications across several fields:

- Organic Synthesis : It is extensively used as a building block for synthesizing complex organic molecules and pharmaceuticals.

- Medicinal Chemistry : The compound serves as a precursor for developing boron-containing drugs aimed at various diseases, including cancer.

- Material Science : It is utilized in creating advanced materials such as polymers and electronic devices due to its unique chemical properties.

Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 2-Ethoxy-5-methoxyphenylboronic acid | Methoxy group instead of methyl | Similar applications in organic synthesis |

| 3-Bromo-2-ethoxy-5-methylphenylboronic acid | Bromine atom enhances reactivity | More reactive in certain chemical reactions |

Q & A

Q. What are the common synthetic routes for preparing 2-ethoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation. Aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. Key parameters include:

- Temperature: Optimal yields are achieved at 80–100°C in anhydrous solvents like dioxane or THF.

- Base: Weak bases (e.g., KOAc) minimize side reactions like protodeboronation .

- Substrate purity: Impurities in the aryl precursor can lead to by-products such as diarylborinic acids.

Characterization via -NMR and LC-MS is critical to confirm boronic acid formation and assess purity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Post-synthesis, purification often involves:

- Liquid-liquid extraction: Separation using ethyl acetate and aqueous NaHCO₃ removes acidic by-products.

- Chromatography: Silica gel column chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1) resolves boronic acid from unreacted precursors.

- Recrystallization: Methanol or ethanol at low temperatures (0–4°C) enhances crystallinity and purity (>95% by HPLC) .

Note: Avoid prolonged exposure to moisture, as boronic acids are prone to hydrolysis .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy: -NMR should show peaks for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and aromatic protons (δ 6.7–7.2 ppm). -NMR confirms boronic acid presence (δ 28–32 ppm) .

- Mass spectrometry: ESI-MS in negative mode should display [M-H]⁻ at m/z 179.97 (C₉H₁₃BO₃⁻).

- FT-IR: B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress protodeboronation during Suzuki-Miyaura couplings involving this compound?

Methodological Answer: Protodeboronation is a major challenge in cross-couplings. Mitigation strategies include:

- Base selection: Use mild bases (e.g., K₃PO₄) instead of strong bases like NaOH to reduce boronate instability .

- Catalyst tuning: Pd(OAc)₂ with SPhos ligand enhances turnover while minimizing oxidative degradation.

- Solvent effects: Anhydrous DMF or toluene reduces water content, which accelerates protodeboronation .

- Additives: 2,6-Lutidine (10 mol%) stabilizes the boronate intermediate .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies indicate:

- Dry environments: Store at -20°C under argon, with desiccants (e.g., silica gel), to prevent hydrolysis (t₁/₂ > 6 months).

- Solution phase: In THF or DMSO, solutions degrade within 48 hours at room temperature; use immediately .

- Light sensitivity: UV exposure induces decomposition; amber vials are recommended .

Monitor degradation via -NMR or TLC (Rf ~0.4 in EtOAc/hexane) .

Q. How can contradictory reactivity data in cross-coupling reactions involving this boronic acid be resolved?

Methodological Answer: Discrepancies often arise from:

- Substrate electronic effects: Electron-donating groups (e.g., methoxy) enhance coupling rates, while electron-withdrawing groups (e.g., nitro) slow reactivity. Compare results with analogs like 2-fluoro-6-methoxyphenylboronic acid .

- Trace impurities: Use ICP-MS to detect Pd residues (>5 ppm can inhibit reactions).

- Solvent coordination: DMSO coordinates Pd, reducing catalytic activity; switch to dioxane or THF .

Statistical tools (e.g., DOE) optimize variables like temperature, catalyst loading, and solvent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.